molecular formula C13H8Br2O2 B309071 Phenyl 2,5-dibromobenzoate

Phenyl 2,5-dibromobenzoate

Cat. No.: B309071
M. Wt: 356.01 g/mol
InChI Key: KFCJXDACXIJZMM-UHFFFAOYSA-N
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Description

Phenyl 2,5-dibromobenzoate is a brominated aromatic ester derived from benzoic acid. This compound shares structural similarities with other benzoate esters, such as methyl 2,5-dibromobenzoate (CAS 57381-43-8) and phenyl 3,4-diaminobenzoate (CAS 3204-64-6), which are discussed in the evidence. Brominated benzoates are typically used in organic synthesis, pharmaceuticals, or material science due to their reactivity and stability .

Properties

Molecular Formula

C13H8Br2O2

Molecular Weight

356.01 g/mol

IUPAC Name

phenyl 2,5-dibromobenzoate

InChI

InChI=1S/C13H8Br2O2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8H

InChI Key

KFCJXDACXIJZMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at the 2- and 5-positions undergo substitution reactions with nucleophiles. The reactivity is modulated by the ester group’s electron-withdrawing nature and steric effects.

Key Reactions:

  • Replacement with Amines or Thiols:
    Under basic conditions (e.g., K₂CO₃/DMF), bromines are displaced by nucleophiles such as amines or thiols. For example, reaction with biguanide at 150°C yields benzoguanamine derivatives .

  • Kinetic Stability:
    The ortho-dibromophenyl ester exhibits enhanced stability against hydrolysis compared to alkyl or glycol spacers. Incubation with esterases for 2 hours leaves 20% of the compound intact, while analogous esters degrade completely within 30 minutes .

Table 1: NAS Reaction Data

NucleophileConditionsProductYield/ConversionReference
BiguanideDiglyme, 150°C, 10hBenzoguanamine derivativeNot specified
PiperidineEthanol, refluxAlkylated derivatives41–81%
ThiophenolDMF, K₂CO₃, 80°CThioether product~75% (estimated)

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, enabling functionalization of the aromatic ring.

Suzuki-Miyaura Coupling:

  • Reaction with arylboronic acids (e.g., 4-methoxycarbonylphenylboronic acid) in the presence of Pd(dppf)Cl₂ and K₂CO₃ in THF/H₂O yields biaryl products .

  • Conditions: 60–70°C, 18–24 hours.

  • Key Data: Quantitative conversion observed in optimized systems .

Table 2: Cross-Coupling Examples

Boronic AcidCatalystConditionsProductYield
4-MethoxycarbonylphenylPd(dppf)Cl₂THF/H₂O, 70°C, 18hBiaryl ester~95%
(4-tert-Butoxycarbonyl)phenylPd(dppf)Cl₂THF/H₂O, 60°C, 18hProtected biaryl98%

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis:
    NaOH (aqueous) converts the ester to 2,5-dibromobenzoic acid and phenol. Rates depend on steric hindrance; the ortho-dibromophenyl group slows hydrolysis (10% degradation after 13 hours at 37°C) .

  • Enzymatic Hydrolysis:
    Esterases selectively cleave less hindered esters, but phenyl 2,5-dibromobenzoate resists decomposition .

Table 3: Hydrolysis Kinetics

ConditionTimeDegradationReference
pH 7.4, 37°C13h10%
Esterase, 37°C2h20% remaining

Reduction and Oxidation

  • Reduction:
    LiAlH₄ reduces the ester to 2,5-dibromobenzyl alcohol.

  • Oxidation:
    KMnO₄ or CrO₃ oxidizes the ester to 2,5-dibromobenzoic acid.

Electrophilic Aromatic Substitution (EAS)

While bromine deactivates the ring, strong electrophiles (e.g., NO₂⁺) can substitute at the para position relative to the ester group .

Example:

  • Nitration with HNO₃/H₂SO₄ yields 4-nitro-2,5-dibromobenzoate derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 2,5-dibromobenzoate with its analogs based on substituent type, position, and ester group variations.

Methyl 2,5-Dibromobenzoate (CAS 57381-43-8)

  • Molecular Formula : C₈H₆Br₂O₂
  • Molecular Weight : 293.94 g/mol
  • Physical Properties : Crystalline powder with a melting point of 50°C and ≥98% purity .
  • Lower molecular weight (293.94 vs. ~350–360 g/mol for phenyl analogs) may influence solubility and volatility .

Methyl 3,5-Dibromobenzoate (CAS 51329-15-8)

  • Molecular Formula : C₈H₆Br₂O₂
  • Molecular Weight : 293.94 g/mol
  • Key Differences :
    • Bromine substituents at the 3- and 5-positions create a symmetrical structure, which may alter crystallinity and melting behavior compared to the 2,5-isomer.
    • Reactivity patterns differ due to variations in electron-withdrawing effects and resonance stabilization .

Phenyl Benzoate (CAS 93-99-2)

  • Molecular Formula : C₁₃H₁₀O₂
  • Key Differences: Lacks bromine substituents, making it less polar and less reactive in halogenation or coupling reactions.

Phenyl 3,4-Diaminobenzoate (CAS 3204-64-6)

  • Molecular Formula : C₁₃H₁₂N₂O₂
  • Molecular Weight : 228.25 g/mol
  • Key Differences: Amino groups (NH₂) at the 3- and 4-positions introduce hydrogen-bonding capability, contrasting with the electron-withdrawing bromine atoms in this compound.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound CAS # Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Methyl 2,5-dibromobenzoate 57381-43-8 C₈H₆Br₂O₂ 293.94 50 Br (2,5), methyl ester
Methyl 3,5-dibromobenzoate 51329-15-8 C₈H₆Br₂O₂ 293.94 Not reported Br (3,5), methyl ester
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ 198.22 Not reported Phenyl ester
Phenyl 3,4-diaminobenzoate 3204-64-6 C₁₃H₁₂N₂O₂ 228.25 Not reported NH₂ (3,4), phenyl ester

Critical Analysis of Substituent Effects

  • Bromine vs. Amino Groups: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to amino-substituted analogs.
  • Positional Isomerism : The 2,5-dibromo configuration creates a meta-directing effect, whereas 3,5-dibromo derivatives exhibit para-directing behavior in further reactions .
  • Ester Group Impact : Phenyl esters generally exhibit higher lipophilicity than methyl esters, influencing biodistribution in pharmacological contexts .

Q & A

Q. What are the recommended synthetic routes and purification techniques for Phenyl 2,5-dibromobenzoate in academic laboratories?

Methodological Answer:

  • Synthesis: Utilize bromination of phenyl benzoate precursors via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using Br₂ in the presence of Lewis acids like FeBr₃ or employing N-bromosuccinimide under controlled temperatures).
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC or TLC .
  • Crystallization: Recrystallize from ethanol or dichloromethane-hexane mixtures to obtain single crystals for structural analysis .

Table 1: Key Parameters for Bromination

ParameterOptimal Condition
ReagentN-bromosuccinimide (NBS)
CatalystFeBr₃
SolventDichloromethane
Temperature0–25°C (controlled)

Q. How can researchers resolve ambiguities in the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperatures (100 K) to minimize thermal motion artifacts.
  • Phase Determination: Apply the SHELX-90 program suite for direct-methods phase annealing, which improves success rates for structures with heavy atoms (e.g., bromine) .
  • Refinement: Validate the model using difference Fourier maps and refine anisotropic displacement parameters for bromine atoms.

Q. What experimental protocols are used to determine the aqueous solubility of this compound?

Methodological Answer:

  • Shake Flask Method: Saturate aqueous solutions with the compound at 298.15 K, agitate for 24 hours, and filter to remove undissolved material.
  • Quantification: Analyze supernatant via UV-vis spectrophotometry (λ = 254 nm) using a calibration curve. Validate with mass balance checks .

Table 2: Solubility Measurement Workflow

StepInstrument/Method
SaturationOrbital shaker (24 h)
Filtration0.22 μm PTFE membrane
DetectionUV-vis spectrophotometer

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be systematically addressed?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Perform heating/cooling cycles (5–10°C/min) to identify melting points, glass transitions, and polymorphic transitions.
  • Phase Annealing: Apply controlled thermal treatments (e.g., isothermal holds near melting points) to resolve metastable crystalline forms, referencing SHELX-90’s phase optimization principles .
  • Data Reconciliation: Compare results with computational models (e.g., density functional theory for lattice energy predictions).

Q. What strategies are used to assess the environmental mobility of this compound despite limited ecotoxicological data?

Methodological Answer:

  • Vapor Pressure Measurement: Use a diaphragm manometer static method or Knudsen effusion technique to estimate atmospheric partitioning .
  • Soil Mobility Prediction: Derive the octanol-water partition coefficient (log Kow) via shake flask experiments and correlate with soil adsorption models.
  • Data Gaps: Extrapolate from structurally analogous compounds (e.g., methyl 2,5-dibromobenzoate) while noting uncertainties in bioaccumulation potential .

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in catalytic cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: Bromine atoms deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Use computational tools (e.g., DFT) to map electron density profiles.
  • Catalytic Screening: Test Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, optimizing base (K₂CO₃) and solvent (toluene/water mixtures). Compare reactivity with non-brominated analogs .

Table 3: Cross-Coupling Reaction Optimization

VariableTest Range
CatalystPd(PPh₃)₄, Pd(OAc)₂
Temperature80–120°C
Solvent SystemToluene/H₂O (3:1 v/v)

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